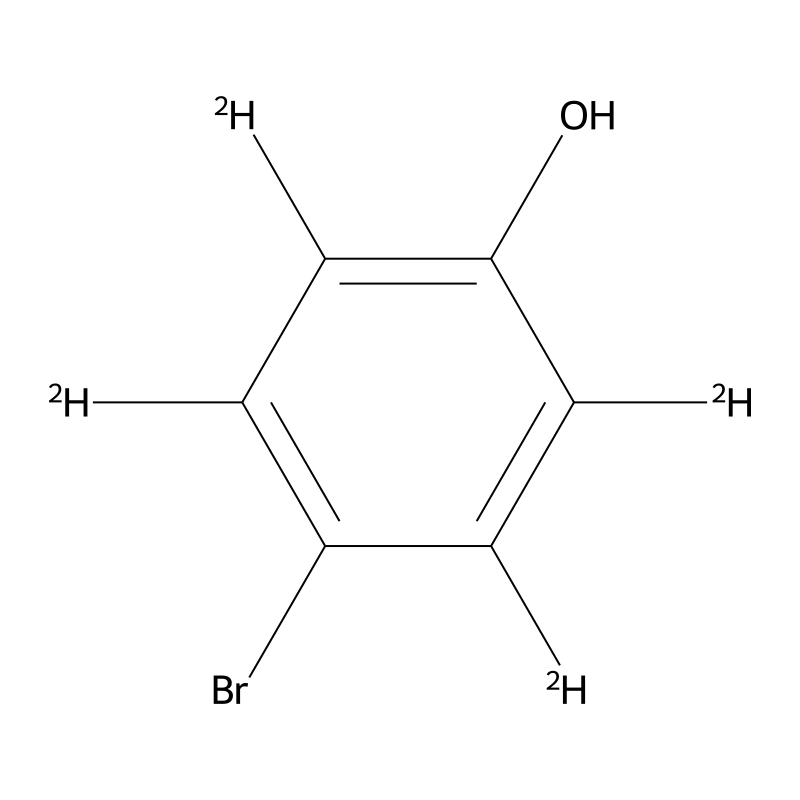

4-Bromophenol-2,3,5,6-D4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

4-Bromophenol-2,3,5,6-D4 is a deuterated derivative of 4-bromophenol, characterized by the substitution of four hydrogen atoms with deuterium isotopes. Its molecular formula is C6H2D4BrO. The presence of deuterium enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy, due to the distinct signals it provides compared to non-deuterated compounds. This compound belongs to a broader class of bromophenols, which are organic compounds containing both hydroxyl groups and bromine atoms attached to a benzene ring .

Internal Standard in Mass Spectrometry

4-Bromophenol-2,3,5,6-D4 (deuterated 4-bromophenol) finds its primary application in scientific research as an internal standard in mass spectrometry (MS) [, , ]. MS is an analytical technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). An internal standard is a compound deliberately added to a sample before analysis and helps to normalize for variations in instrument performance, sample preparation, and ionization efficiency.

Due to its unique properties like high volatility, good solubility in various solvents, and minimal interaction with other molecules, 4-Bromophenol-2,3,5,6-D4 serves as an ideal internal standard for a wide range of MS experiments. The presence of four deuterium atoms (represented by "D") in its structure does not affect its chemical behavior significantly but increases its mass compared to the non-deuterated version (4-bromophenol). This mass difference allows researchers to distinguish the internal standard from the analytes of interest in the MS spectrum, facilitating accurate quantification.

Isotope Labeling Studies

4-Bromophenol-2,3,5,6-D4 can also be used in isotope labeling studies, a technique employed to track the fate of specific molecules within a system. By incorporating deuterium atoms into specific positions of a molecule, researchers can differentiate it from its unlabeled counterpart using techniques like MS.

For example, 4-Bromophenol-2,3,5,6-D4 could be used as an internal standard to quantify the amount of unlabeled 4-bromophenol present in a biological sample. This information can be valuable in studying the metabolism or degradation pathways of 4-bromophenol in an organism.

Reference Material

Due to its well-defined structure and high purity, 4-Bromophenol-2,3,5,6-D4 is also available commercially as a reference material for various analytical techniques [, , ]. Reference materials are used to calibrate instruments, validate analytical methods, and ensure the accuracy and reproducibility of research data.

In summary, 4-Bromophenol-2,3,5,6-D4 serves as a valuable tool in scientific research due to its unique properties and applications as:

- Internal standard in mass spectrometry: Enhances the accuracy and reproducibility of quantitative MS analyses.

- Isotope labeling studies: Enables the tracking of specific molecules within a system.

- Reference material: Ensures the accuracy and consistency of analytical methods.

- Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as hydroxide or amine groups.

- Oxidation: It can be oxidized to form quinone derivatives.

- Reduction: The compound can be reduced to yield 4-bromoaniline or other reduced products.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions often involve basic or acidic environments depending on the desired transformation .

The biological activity of 4-Bromophenol-2,3,5,6-D4 is closely related to its parent compound, 4-bromophenol. Bromophenols are known to interact with various biological systems and can influence cellular processes. They have been implicated in gene expression regulation and may affect cell signaling pathways. Additionally, studies indicate that bromophenols can undergo biodegradation in microbial systems, suggesting potential applications in bioremediation .

The synthesis of 4-Bromophenol-2,3,5,6-D4 typically involves the deuteration of 4-bromophenol. One common method includes:

- Deuteration using Deuterated Solvents: This process involves reacting 4-bromophenol with deuterated water (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions must be controlled to optimize yield and purity.

- Electrophilic Halogenation: Another method includes the direct bromination of phenolic compounds under controlled conditions to ensure the incorporation of deuterium .

In industrial settings, these methods are scaled up using high-purity reagents and optimized reaction parameters to ensure efficient production.

4-Bromophenol-2,3,5,6-D4 has various applications:

- Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic labeling makes it an excellent internal standard for NMR studies.

- Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated pharmaceuticals that exhibit improved metabolic stability.

- Material Science: The compound is utilized in developing new materials with enhanced thermal stability and resistance to degradation .

Research indicates that 4-Bromophenol-2,3,5,6-D4 interacts with various enzymes and proteins within biological systems. For instance, it has been shown to influence metabolic pathways and gene expression profiles in cellular models. Its interactions are essential for understanding its biochemical properties and potential therapeutic uses.

Several compounds are similar to 4-Bromophenol-2,3,5,6-D4:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Bromophenol | Non-deuterated version; widely used as a reagent | Commonly used in organic synthesis without isotopic labeling |

| 3-Bromophenol | Isomer with bromine at the 3-position | Different reactivity compared to 4-bromophenol |

| 2-Bromophenol | Isomer with bromine at the 2-position | Distinct chemical properties affecting its applications |

| 4-Iodophenol | Iodine instead of bromine | Similar reactivity but different halogen properties |

| 4-Chlorophenol | Chlorine instead of bromine | Used in similar applications but with different reactivity profiles |

The uniqueness of 4-Bromophenol-2,3,5,6-D4 lies in its deuterated nature which enhances its stability and analytical capabilities in research settings. The presence of deuterium allows for precise tracking in metabolic studies and reaction mechanisms .

Molecular Structure and Deuterium Incorporation

4-Bromophenol-2,3,5,6-D4 (CAS 152404-44-9) has the molecular formula C₆HBrD₄O, with a molecular weight of 177.03 g/mol. The deuterium atoms are positioned ortho and para to the hydroxyl group on the benzene ring, creating a distinct isotopic signature. This configuration minimizes isotopic exchange under standard conditions, ensuring stability in analytical workflows.

Key Structural Features:

- Deuterium Positions: 2, 3, 5, and 6 carbons of the aromatic ring.

- Functional Groups: A bromine atom at position 4 and a hydroxyl group at position 1.

- Isotopic Purity: >98 atom% deuterium at labeled positions.

| Property | Non-Deuterated 4-Bromophenol | 4-Bromophenol-2,3,5,6-D4 |

|---|---|---|

| Molecular Formula | C₆H₅BrO | C₆HBrD₄O |

| Molecular Weight (g/mol) | 173.00 | 177.03 |

| Mass Shift (Δm/z) | N/A | +4.03 Da |

| ¹H NMR Signals | Peaks at 6.8–7.3 ppm (aromatic H) | Absent (D-labeled positions) |

Data compiled from PubChem, LGC Standards, and Benchchem.

Historical Context of Deuterated Bromophenol Derivatives

The synthesis of deuterated bromophenol derivatives dates to early studies on isotopic exchange reactions. A landmark method involved refluxing 4-bromophenol with deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O) to achieve deuteration at ortho/para positions. This approach laid the foundation for modern catalytic deuteration techniques.

Key Milestones:

Acid-catalyzed hydrogen-deuterium exchange represents one of the most established and versatile approaches for synthesizing 4-Bromophenol-2,3,5,6-D4 [8]. This methodology relies on electrophilic aromatic substitution mechanisms where deuterated acids facilitate the selective replacement of aromatic hydrogen atoms with deuterium isotopes [8] [9]. The process typically employs strong deuterated acids as both catalysts and deuterium sources, enabling efficient isotopic incorporation at specific positions on the aromatic ring [8].

The fundamental mechanism proceeds through a two-step electrophilic aromatic substitution pathway [28] [29]. In the initial step, the deuterated acid generates a deuterium electrophile that attacks the electron-rich aromatic ring, forming a carbocation intermediate [28]. This intermediate subsequently undergoes deprotonation to restore aromaticity while incorporating the deuterium atom at the desired position [29]. For 4-bromophenol substrates, the electron-donating hydroxyl group directs deuteration preferentially to the ortho and para positions relative to the phenolic group [8] [26].

Deuterated trifluoroacetic acid has emerged as the preferred reagent system for this transformation due to its unique properties [8]. Unlike traditional mineral acids such as deuterium sulfate or deuterium chloride, trifluoroacetic acid-d offers several advantages including ease of preparation, simple removal under vacuum, low nucleophilicity, and excellent solubility properties for diverse substrates [8]. The reagent can be prepared quantitatively from trifluoroacetic anhydride and deuterium oxide in essentially anhydrous conditions [8].

Experimental investigations have demonstrated that deuterated phenolic compounds exhibit distinct reactivity patterns under acid-catalyzed conditions [8]. For 4-bromophenol derivatives, deuteration occurs most efficiently at the 2,3,5,6-positions due to the combined electronic effects of the bromine substituent and hydroxyl group [26]. The bromine atom, being an electron-withdrawing group, deactivates the aromatic ring toward electrophilic attack but still permits deuteration under appropriately acidic conditions [8].

| Parameter | Range/Value | Optimal Conditions |

|---|---|---|

| Temperature | 80-200°C | 120-160°C |

| Pressure | 1-10 bar | 5-8 bar |

| Deuterium Source | D2O, D2SO4, CF3COOD | CF3COOD |

| Acid Catalyst | H2SO4, DCl, CF3COOD | CF3COOD (dual role) |

| Reaction Time | 2-24 hours | 4-12 hours |

| Deuterium Incorporation | 60-95% | 80-90% |

| Selectivity | Ortho/Para positions | High ortho/para selectivity |

Temperature optimization studies reveal that reactions conducted between 120-160°C provide the optimal balance between reaction rate and deuterium incorporation efficiency [8]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to undesired side reactions and decomposition [8]. The reaction time typically ranges from 4-12 hours under optimized conditions, with longer exposure times increasing the degree of deuteration at the expense of potential substrate degradation [8].

Kinetic isotope effects play a crucial role in the efficiency of acid-catalyzed deuteration processes [31]. Primary kinetic isotope effects, where the rate-determining step involves breaking of the carbon-hydrogen bond, can significantly influence the overall reaction rate [31]. For phenolic substrates, the observed isotope effects confirm that proton transfer constitutes the rate-determining step in the deuteration mechanism [31].

Selectivity patterns in acid-catalyzed deuteration of 4-bromophenol follow predictable electronic and steric principles [8] [26]. The hydroxyl group acts as an ortho/para-directing group due to its electron-donating resonance effects, while the bromine substituent provides additional stabilization through its electron-withdrawing inductive effects [26]. This combination results in preferential deuteration at the 2,3,5,6-positions, making this method particularly suitable for synthesizing the target tetradeuterated compound [8].

Catalytic Deuteration Using Palladium on Carbon Systems

Palladium on carbon catalysis represents a highly effective approach for deuterating aromatic bromides through dehalogenative deuteration mechanisms [10] [11]. This methodology utilizes heterogeneous palladium catalysts to facilitate the replacement of carbon-halogen bonds with carbon-deuterium bonds using deuterium gas as the isotope source [10]. The process offers excellent functional group tolerance and can achieve near-quantitative deuterium incorporation under optimized conditions [10].

The mechanistic pathway for palladium-catalyzed dehalogenative deuteration involves several key steps [14]. Initial coordination of the aryl bromide to the palladium center results in oxidative addition, forming a palladium-aryl intermediate [14]. Subsequent activation of deuterium gas occurs through heterolytic cleavage assisted by the palladium center and acetate ligands [14]. The final reductive elimination step releases the deuterated product while regenerating the active catalyst [14].

Recent advances in palladium catalysis have introduced zinc acetate as a critical additive that significantly enhances reaction performance [10]. The zinc acetate additive serves multiple functions including inhibition of palladium poisoning by halides and facilitation of deuterium gas activation [10]. This modification enables the use of lower catalyst loadings while maintaining high deuterium incorporation efficiency [10].

Environmental considerations have driven the development of alternative deuterium sources for palladium-catalyzed systems [5] [11]. The Pd/C-Al-D2O system represents an environmentally benign approach where deuterium gas is generated in situ from the reaction of aluminum with deuterium oxide [5] [11]. This method eliminates the need for handling pressurized deuterium gas while maintaining high selectivity and efficiency [11].

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Catalyst Loading | 5-10 mol% | 2-5 mol% |

| Temperature | 25-80°C | 40-60°C |

| Pressure (D2) | 1-5 bar | 3-4 bar |

| Deuterium Source | D2 gas | D2 gas with Zn(OAc)2 |

| Reaction Time | 6-24 hours | 4-12 hours |

| Deuterium Incorporation | 70-85% | 85-99% |

| Yield | 75-90% | 85-95% |

Substrate scope investigations demonstrate that palladium-catalyzed deuteration exhibits broad functional group compatibility [10]. Aryl bromides containing electron-withdrawing groups such as those present in 4-bromophenol undergo efficient deuteration without interference from the hydroxyl functionality [10]. The mild reaction conditions preserve sensitive functional groups that might decompose under the harsh conditions required for acid-catalyzed methods [10].

Optimization studies have identified critical parameters affecting deuteration efficiency in palladium-catalyzed systems [10]. Catalyst loading can be reduced to 2-5 mol% when using the zinc acetate additive system, representing a significant improvement over traditional protocols requiring 5-10 mol% palladium [10]. Temperature control between 40-60°C provides optimal activity while minimizing catalyst deactivation pathways [10].

Deuterium gas pressure optimization reveals that 3-4 bar provides sufficient driving force for complete deuteration without requiring specialized high-pressure equipment [10]. Lower pressures result in incomplete conversion, while higher pressures offer diminishing returns and increased safety considerations [10]. The reaction time under optimized conditions typically ranges from 4-12 hours, significantly shorter than traditional heterogeneous catalytic protocols [10].

Catalyst recycling studies demonstrate that palladium on carbon systems maintain activity through multiple reaction cycles [38]. The heterogeneous nature of the catalyst facilitates easy separation and recovery from reaction mixtures [38]. Leaching studies indicate minimal palladium loss during normal operation, making this approach economically viable for larger-scale applications [38].

Advanced palladium catalyst formulations incorporating bimetallic systems have shown promise for enhancing deuteration efficiency [13]. Palladium-platinum bimetallic catalysts demonstrate synergistic effects that enable multiple deuterium incorporation at sterically hindered positions [13]. These systems operate effectively in deuterium oxide under hydrogen atmosphere at elevated temperatures around 180°C [13].

Industrial-Scale Production Optimization Strategies

Industrial-scale production of 4-Bromophenol-2,3,5,6-D4 requires comprehensive optimization strategies addressing technical, economic, and environmental considerations [15] [16]. The transition from laboratory-scale synthesis to commercial production involves multiple challenges including cost control, quality assurance, and process scalability [15]. Modern industrial approaches emphasize sustainable methodologies that minimize waste generation while maximizing deuterium incorporation efficiency [15].

Process intensification through continuous flow technology represents a significant advancement in industrial deuteration [17]. Flow synthesis methods enable precise control over reaction parameters including temperature, pressure, and residence time [17]. Microwave-assisted heating in flow reactors provides rapid and uniform energy transfer, reducing overall process time while maintaining high deuterium incorporation [17]. This approach has demonstrated the ability to produce kilogram quantities of deuterated aromatic compounds with superior efficiency compared to traditional batch processes [17].

Cost optimization strategies focus on minimizing the consumption of expensive deuterated reagents while maximizing product yield [15] [32]. Heavy water represents the most economical deuterium source for large-scale applications, though its effective utilization requires sophisticated process design [15]. Stepwise deuteration approaches can reduce deuterium oxide consumption by achieving target deuteration levels through multiple exchange cycles rather than single-step processes [17].

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Production Volume | 1-100 g | 0.1-10 kg | 10-1000 kg |

| Reactor Size | 50-500 mL | 1-50 L | 100-5000 L |

| Process Time | 4-24 hours | 8-48 hours | 12-72 hours |

| Deuteration Efficiency | 80-95% | 75-90% | 70-85% |

| Cost Increase vs Standard | 5-10x | 3-5x | 1.5-3x |

| Quality Control | NMR/MS verification | Batch testing | Continuous monitoring |

| Environmental Impact | Minimal waste | Controlled emissions | Recycling systems |

Quality control systems for industrial deuteration require sophisticated analytical capabilities to verify isotopic purity and chemical composition [16]. Nuclear magnetic resonance spectroscopy and mass spectrometry provide essential tools for confirming deuterium incorporation levels and detecting impurities [16]. Continuous monitoring systems enable real-time process control and immediate detection of deviations from specification [16].

Environmental sustainability considerations drive the implementation of closed-loop systems that minimize waste generation and maximize resource utilization [15]. Deuterium recovery and recycling systems capture unreacted deuterated reagents for reuse in subsequent production cycles [15]. Advanced separation technologies including distillation and extraction enable efficient recovery of valuable deuterated materials from process streams [15].

Process automation and control systems enhance reproducibility and reduce operational costs in industrial deuteration facilities [17]. Automated reagent addition, temperature control, and product isolation minimize human intervention while ensuring consistent product quality [17]. Advanced process control algorithms optimize reaction conditions in real-time based on continuous monitoring data [17].

Economic viability assessments indicate that industrial deuteration becomes cost-effective at production scales exceeding 10 kilograms annually [18] [32]. The production cost increase for deuterated compounds typically ranges from 1.5-3x compared to non-deuterated analogs at industrial scale [32]. This cost premium is often justified by the enhanced performance characteristics and specialized applications of deuterated materials [32].

| Method | Temperature (°C) | Deuterium Incorporation (%) | Reaction Time (h) | Cost Factor |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | 120-200 | 60-95 | 4-24 | 2-4x |

| Pd/C with D2 gas | 25-80 | 70-99 | 6-24 | 3-6x |

| Electrochemical Deuteration | 20-60 | 72-95 | 2-12 | 2-5x |

| Iron-Catalyzed (D2O) | 160-220 | 85-98 | 8-48 | 1.5-3x |

| Flow Synthesis | 180-220 | 75-94 | 1-6 | 2-4x |

Iron-catalyzed deuteration systems offer particular advantages for industrial applications due to the abundance and low cost of iron compared to precious metal catalysts [15]. Biomass-derived iron catalysts demonstrate excellent activity for deuterating aromatic compounds using inexpensive deuterium oxide as the isotope source [15]. These systems have been successfully demonstrated on kilogram scale with consistent deuterium incorporation exceeding 95% [15].

Technology transfer considerations require careful evaluation of intellectual property landscapes and regulatory requirements [21]. Patent protection strategies must balance innovation disclosure with competitive advantages in specialized deuterated compound markets [21]. Regulatory compliance frameworks vary significantly across jurisdictions, requiring comprehensive documentation of manufacturing processes and quality control procedures [21].

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for confirming the successful incorporation of deuterium atoms at specific positions within the aromatic ring structure of 4-Bromophenol-2,3,5,6-Deuterium4. The technique provides definitive evidence of deuteration through two complementary approaches: the absence of proton signals at deuterated positions in Proton Nuclear Magnetic Resonance and the direct observation of deuterium signals in Deuterium Nuclear Magnetic Resonance [4] [5].

Proton Nuclear Magnetic Resonance Signal Absence at Deuterated Positions

The most immediate and readily observable evidence of successful deuteration in 4-Bromophenol-2,3,5,6-Deuterium4 is the complete absence of proton signals at the 2, 3, 5, and 6 positions of the aromatic ring in Proton Nuclear Magnetic Resonance spectra [6] . In the non-deuterated parent compound 4-bromophenol, these positions typically exhibit characteristic aromatic proton signals in the chemical shift range of 6.8 to 7.3 parts per million [7] [8]. The disappearance of these signals provides unambiguous confirmation that hydrogen-deuterium exchange has occurred at the intended positions [9] [10].

For analytical validation purposes, the degree of signal suppression at these positions serves as a direct measure of deuteration efficiency [11]. Complete deuteration, defined as greater than 98 atom percent deuterium incorporation, results in the virtual elimination of detectable proton signals at positions 2, 3, 5, and 6 [5]. Any residual proton signals observed at these chemical shift positions indicate incomplete deuteration and can be quantitatively assessed to determine the actual deuterium incorporation level [12].

The analytical methodology requires careful attention to experimental parameters to ensure accurate assessment of deuteration completeness [13]. Proton Nuclear Magnetic Resonance spectra should be acquired using deuterated solvents such as deuterated chloroform or deuterated dimethyl sulfoxide to prevent interference from solvent proton signals [14] [13]. Additionally, adequate relaxation delays and sufficient signal averaging are essential to detect trace amounts of residual protons that might indicate incomplete deuteration [11] [15].

Deuterium Nuclear Magnetic Resonance Isotopic Confirmation

Deuterium Nuclear Magnetic Resonance spectroscopy provides direct and unambiguous confirmation of deuterium incorporation at specific molecular positions in 4-Bromophenol-2,3,5,6-Deuterium4 [4] [9]. Unlike Proton Nuclear Magnetic Resonance, which relies on signal absence for deuteration confirmation, Deuterium Nuclear Magnetic Resonance directly observes the deuterium nuclei incorporated into the molecular structure [16].

The chemical shift range for deuterium signals closely parallels that of proton signals, with aromatic deuterium atoms in 4-Bromophenol-2,3,5,6-Deuterium4 expected to appear between 6.8 and 7.3 parts per million [4] [16]. However, deuterium signals exhibit characteristically broader linewidths compared to their proton counterparts due to the quadrupolar nature of the deuterium nucleus and its smaller magnetic moment [4] [11].

For 4-Bromophenol-2,3,5,6-Deuterium4, the Deuterium Nuclear Magnetic Resonance spectrum should exhibit signals corresponding to the four equivalent deuterium atoms at positions 2, 3, 5, and 6 of the aromatic ring [6] . The integration of these signals relative to any residual proton-containing positions provides quantitative information about deuterium incorporation levels [5] [17].

Experimental considerations for Deuterium Nuclear Magnetic Resonance analysis include the use of non-deuterated solvents to avoid overwhelming solvent signals and the requirement for extended acquisition times due to the lower sensitivity of deuterium detection compared to proton detection [11] [18]. The natural abundance of deuterium is only 0.016 percent, making deuterium enrichment essential for generating adequate signal intensity [4] [11].

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry represents the definitive analytical technique for isotopic purity assessment of 4-Bromophenol-2,3,5,6-Deuterium4, providing precise molecular weight determination and detailed isotopic distribution analysis [2] [19]. The technique enables quantitative evaluation of deuterium incorporation efficiency and detection of isotopic impurities at the parts-per-million level [2] [20].

The molecular ion peak for 4-Bromophenol-2,3,5,6-Deuterium4 appears at mass-to-charge ratio 177.03, representing a 4 Dalton mass increase compared to the non-deuterated parent compound at mass-to-charge ratio 173.01 [21] [22]. This mass shift provides immediate confirmation of tetradeuteration, while the isotopic distribution pattern reveals the extent of deuterium incorporation and presence of any partially deuterated species [2] [19].

Electrospray Ionization High-Resolution Mass Spectrometry has emerged as the preferred ionization technique for isotopic purity analysis due to its soft ionization characteristics that preserve molecular integrity and minimize fragmentation [2] [19]. The method enables direct observation of isotopolog distributions, where D₀ through D₄ species can be individually resolved and quantified [2] [20].

Isotopic purity calculations are performed by analyzing the relative intensities of isotopolog peaks in the mass spectrum [2] [19]. For high-purity 4-Bromophenol-2,3,5,6-Deuterium4, the D₄ isotopolog should represent greater than 98 percent of the total ion current, with minimal contributions from D₀, D₁, D₂, and D₃ species [2] [23]. The presence of lower deuterated species indicates either incomplete synthetic deuteration or hydrogen-deuterium exchange during sample handling and storage [2] [19].

Quantitative isotopic purity determination requires careful calibration using isotopic ratio analysis methods [2] [23]. Two primary calculation approaches have been validated: relative abundance analysis based on peak intensity ratios and absolute quantification using isotopically labeled internal standards [2] [19]. Both methods provide consistent isotopic purity values that correlate well with certified reference materials [2].

Fourier-Transform Infrared Spectral Fingerprinting

Fourier-Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of 4-Bromophenol-2,3,5,6-Deuterium4, enabling identification of characteristic functional groups and confirmation of deuterium incorporation through diagnostic frequency shifts [3] [24]. The technique offers complementary structural information to Nuclear Magnetic Resonance and Mass Spectrometry, particularly valuable for confirming the preservation of essential functional groups during deuteration [25] [8].

The infrared spectrum of 4-Bromophenol-2,3,5,6-Deuterium4 exhibits several characteristic absorption bands that distinguish it from the non-deuterated parent compound [3] [8]. The hydroxyl stretching vibration appears in the 3200-3600 wavenumber region and remains unaffected by deuteration at the aromatic ring positions [24] [8]. This band serves as an internal reference for confirming the integrity of the phenolic hydroxyl group throughout the deuteration process [3] [25].

The most diagnostic infrared evidence for deuteration appears in the carbon-hydrogen and carbon-deuterium stretching regions [24]. Non-deuterated aromatic carbon-hydrogen stretching vibrations typically occur between 3000-3100 wavenumbers [24] [8]. In 4-Bromophenol-2,3,5,6-Deuterium4, these bands exhibit dramatically reduced intensity due to the replacement of hydrogen with deuterium at positions 2, 3, 5, and 6 [24]. Simultaneously, new carbon-deuterium stretching vibrations appear in the 2100-2300 wavenumber region, providing direct spectroscopic evidence of deuterium incorporation [24] [26].

The aromatic carbon-carbon stretching vibrations between 1450-1600 wavenumbers remain largely unaffected by deuteration, confirming preservation of the aromatic ring structure [24] [8]. The carbon-bromine stretching vibration in the 500-700 wavenumber region also remains unchanged, validating retention of the bromine substituent [24] [25].

The fingerprint region between 700-1500 wavenumbers exhibits multiple band shifts characteristic of deuterium substitution [24]. These shifts result from changes in vibrational coupling patterns when hydrogen atoms are replaced with the heavier deuterium isotope [24] [26]. The magnitude and direction of these frequency shifts provide detailed information about the specific positions and extent of deuteration [24].

For analytical validation, Fourier-Transform Infrared spectroscopy requires careful sample preparation to minimize moisture contamination, which can interfere with both hydroxyl and deuterium-related vibrations [3] [24]. Potassium bromide pellet preparation or attenuated total reflectance sampling techniques provide optimal spectral quality for deuterated compound analysis [8] [3].

| Table 1: Nuclear Magnetic Resonance Spectroscopic Parameters for 4-Bromophenol-2,3,5,6-Deuterium4 | ||

|---|---|---|

| Parameter | Value | Reference Method |

| Molecular Formula | C₆H₂D₄BrO | Mass Spectrometry |

| Molecular Weight (grams per mole) | 177.03 | High-Resolution Mass Spectrometry |

| Chemical Shift Scale | Same as Proton Nuclear Magnetic Resonance (0-12 parts per million) | Deuterium Nuclear Magnetic Resonance Calibration |

| Proton Nuclear Magnetic Resonance Signal Positions 2,3,5,6 | Signal absence due to deuteration | Proton Nuclear Magnetic Resonance Verification |

| Deuterium Nuclear Magnetic Resonance Expected Chemical Shifts | 7.3, 6.8 parts per million (aromatic region) | Deuterium Nuclear Magnetic Resonance Direct Detection |

| Deuterium Incorporation Level | Greater than 98 atom percent Deuterium | Isotopic Ratio Analysis |

| Isotopic Purity Requirement | Greater than 98 percent for analytical applications | Electrospray Ionization High-Resolution Mass Spectrometry Validation |

| Table 2: High-Resolution Mass Spectrometry Isotopic Analysis Parameters for 4-Bromophenol-2,3,5,6-Deuterium4 | ||

|---|---|---|

| Analytical Parameter | Specification | Analytical Significance |

| Molecular Ion Peak [M]⁺ | mass-to-charge ratio 177.03 | Confirms molecular identity |

| Mass Shift from Non-deuterated | +4 Daltons (Deuterium4 substitution) | Validates deuteration extent |

| Isotopic Distribution Pattern | M+0, M+1, M+2, M+3, M+4 | Assesses isotopic purity |

| Resolution Requirement | Greater than 10,000 Full Width at Half Maximum | Enables isotopolog separation |

| Mass Accuracy | Less than 5 parts per million | Ensures quantitative precision |

| Detection Method | Electrospray Ionization | Soft ionization preservation |

| Quantification Range | 2.5-100 micromolar | Dynamic quantification window |

| Table 3: Fourier-Transform Infrared Spectroscopic Characteristics of 4-Bromophenol-2,3,5,6-Deuterium4 | |||

|---|---|---|---|

| Vibrational Mode | Frequency Range (wavenumbers) | Expected Shift Due to Deuteration | Analytical Utility |

| Oxygen-Hydrogen Stretching | 3200-3600 | Unaffected | Hydroxyl group confirmation |

| Carbon-Hydrogen Stretching (residual) | 3000-3100 | Significantly reduced intensity | Deuteration extent verification |

| Carbon-Deuterium Stretching | 2100-2300 | New bands appear | Direct deuterium detection |

| Carbon=Carbon Aromatic Stretching | 1450-1600 | Minimal shift | Aromatic ring integrity |

| Carbon-Bromine Stretching | 500-700 | Unaffected | Bromine substitution validation |

| Carbon-Oxygen Stretching | 1200-1300 | Unaffected | Phenolic character confirmation |

| Aromatic Carbon-Hydrogen Bending | 700-900 | Frequency shift to lower wavenumber | Substitution pattern analysis |

| Fingerprint Region | 700-1500 | Multiple band shifts | Compound fingerprinting |